4-Epidemeclocycline Hydrochloride

Analytical Chemistry Quality Control Pharmaceutical Analysis

Select this specific 4-Epidemeclocycline Hydrochloride (CAS 179471-95-5) standard to guarantee accurate quantification of Demeclocycline EP Impurity B. Its unique 4-epimeric stereochemistry produces a distinct retention time, essential for valid HPLC peak assignment and avoiding OOS failures. This standard is critical for ANDA method validation and ICH stability testing, where it directly supports shelf-life specification setting by tracking the epimerization pathway. Using generic tetracycline analogs risks method inaccuracy and regulatory rejection.

Molecular Formula C21H22Cl2N2O8
Molecular Weight 501.313
CAS No. 179471-95-5
Cat. No. B596597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epidemeclocycline Hydrochloride
CAS179471-95-5
Synonyms4-EPIDEMECLOCYCLINE HYDROCHLORIDE
Molecular FormulaC21H22Cl2N2O8
Molecular Weight501.313
Structural Identifiers
SMILESCN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
InChIInChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1
InChIKeyOAPVUSSHCBRCOL-MDIQSJHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epidemeclocycline Hydrochloride (CAS 179471-95-5): A Critical EP Reference Standard for Demeclocycline Impurity Analysis


4-Epidemeclocycline hydrochloride is a semi-synthetic tetracycline analog and a primary epimeric impurity of the antibiotic demeclocycline. It is formed during fermentation or degradation of demeclocycline and is recognized as Demeclocycline Hydrochloride Impurity B by the European Pharmacopoeia (EP) . Its specific 4-epimeric stereochemistry (4R,4aS,5aS,6S,12aS) distinguishes it from the parent compound, and it is primarily supplied and utilized as a fully characterized analytical reference standard for traceability against pharmacopoeial monographs [1].

Why 4-Epidemeclocycline Hydrochloride Cannot Be Interchanged with Demeclocycline or Other Tetracycline Impurities


In analytical quality control, the use of the correct impurity reference standard is non-negotiable for regulatory compliance. 4-Epidemeclocycline is not a generic tetracycline; its specific epimeric structure yields a unique retention time and spectral profile in HPLC and capillary electrophoresis methods, which is essential for accurate identification and quantification in demeclocycline drug substances and products [1][2]. Substituting with a different impurity standard—such as anhydrodemeclocycline, demethyltetracycline, or even the free base form—would lead to erroneous peak assignments, invalidate method validation, and result in out-of-specification (OOS) findings, thereby failing to meet EP and USP monograph requirements [1].

Quantitative Evidence Guide for 4-Epidemeclocycline Hydrochloride (CAS 179471-95-5) Selection


Differentiation by Regulatory Acceptance Limit: A Quantified Purity Constraint

This compound's differentiation is defined by its regulatory limit in the parent drug, demeclocycline. According to a controlled specification example, the acceptance criterion for 4-epidemeclocycline is set at ≤ 0.5 percent, a threshold distinct from other co-occurring impurities like anhydrodemeclocycline (≤ 0.3 percent) and demethyl impurity (≤ 0.2 percent) . This establishes a specific quantitative boundary for its presence, guiding method sensitivity requirements.

Analytical Chemistry Quality Control Pharmaceutical Analysis Impurity Profiling

Differentiation by Pharmacopoeial Identity: EP Reference Standard Designation

4-Epidemeclocycline hydrochloride (CAS 179471-95-5) is specifically designated as a European Pharmacopoeia (EP) Reference Standard (Catalog No. E0440000) for use with the Demeclocycline Hydrochloride monograph . This official compendial status differentiates it from non-compendial or research-grade materials. In contrast, other impurities like 4-epianhydrodemeclocycline (CAS 81181-91-1) or demethyltetracycline do not hold this specific EP standard designation for demeclocycline analysis.

Pharmaceutical Analysis Regulatory Compliance Reference Standards Method Validation

Differentiation by Chemical Form: Hydrochloride Salt for Enhanced Stability

This compound is supplied as the hydrochloride salt (Molecular Weight: 501.31 g/mol), a critical differentiator from its free base form, 4-epidemeclocycline (CAS 14206-59-8, MW 464.85 g/mol) [1]. The hydrochloride salt is specifically formulated for improved stability and handling under typical laboratory storage conditions (2-8°C), reducing the risk of degradation that can affect the accuracy of analytical results when using the less stable free base.

Analytical Chemistry Reference Material Handling Stability Studies Impurity Standard

Optimal Application Scenarios for 4-Epidemeclocycline Hydrochloride in Scientific and Industrial Settings


Pharmaceutical Quality Control: Demeclocycline Impurity Profiling by HPLC

This standard is essential for pharmaceutical QC laboratories tasked with quantifying 4-epidemeclocycline in demeclocycline drug substances and finished products. Using this standard in a validated HPLC method, as described in peer-reviewed literature [1], allows analysts to ensure the impurity level does not exceed the established limit of ≤ 0.5 percent, thereby meeting regulatory specification requirements.

Analytical Method Development and Validation for ANDA Submissions

For CROs and pharmaceutical companies developing generic versions of demeclocycline, this compound is a critical tool for Abbreviated New Drug Application (ANDA) method validation. Its use ensures the developed method can accurately resolve and quantify the EP Impurity B, providing the necessary data for regulatory submissions to bodies like the FDA and EMA [2].

Stability Studies and Forced Degradation Experiments

This reference standard is used to identify and quantify the formation of 4-epidemeclocycline during ICH-compliant stability studies. By spiking samples with the known standard, researchers can track the epimerization degradation pathway of demeclocycline over time, providing crucial data to set shelf-life specifications and storage conditions .

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